Laniquidar - 197509-46-9

Laniquidar

Catalog Number: EVT-288242
CAS Number: 197509-46-9
Molecular Formula: C37H36N4O3
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laniquidar has been used in trials studying the treatment of Breast Cancer.
Laniquidar is a stereoisomer of verapamil and third-generation P-glycoprotein inhibitor. Laniquidar inhibits the drug efflux pump P-glycoprotein, resulting in higher concentrations of antineoplastic agents in tumor cells that are multi-drug resistant due to the overexpression of P-glycoprotein. (NCI04)
Synthesis Analysis

Key parameters in the synthesis include:

  • Temperature Control: Maintaining specific temperatures during reactions (e.g., 60°C to 85°C) to optimize yields.
  • Reagent Ratios: Careful stoichiometric calculations to ensure complete reactions without excess reagents that could complicate purification.
  • Purification Techniques: Use of solvents like ethyl acetate and water for washing and extracting products post-reaction.
Molecular Structure Analysis

Laniquidar's molecular structure features a fluorophenyl group attached to a hydroxyimino acetamide backbone. The molecular formula is C8_{8}H8_{8}F1_{1}N2_{2}O1_{1}, with a molar mass of approximately 166.03 g/mol. The compound exhibits significant structural characteristics that contribute to its biological activity:

  • Functional Groups: The presence of a hydroxyimino group enhances its interaction with biological targets.
  • Fluorine Atom: The fluorine substitution plays a crucial role in modulating lipophilicity and bioavailability.
  • 3D Conformation: Computational modeling suggests that Laniquidar adopts a specific conformation that is optimal for binding to P-glycoprotein.
Chemical Reactions Analysis

Laniquidar participates in various chemical reactions, primarily focusing on its interactions with P-glycoprotein. In vitro studies have shown that it can effectively inhibit the transport activity of this protein, which is responsible for the efflux of many chemotherapeutic agents from cells. This inhibition can be quantified using radiolabeled versions of Laniquidar (e.g., 11C^11C-labeled), allowing researchers to study its biodistribution and kinetics in biological systems.

Key reactions include:

  • Binding Interactions: Laniquidar binds to P-glycoprotein, preventing substrate drugs from being expelled from cells.
  • Metabolic Stability: Investigations into how Laniquidar is metabolized in vivo provide insights into its potential side effects and interactions with other drugs.
Mechanism of Action

Laniquidar's mechanism of action revolves around its ability to inhibit P-glycoprotein, a member of the ATP-binding cassette transporter family. This protein plays a pivotal role in drug resistance by actively transporting various drugs out of cells, thus reducing their intracellular concentrations. By blocking this efflux mechanism, Laniquidar enhances the accumulation of chemotherapeutic agents within cancer cells, potentially improving treatment outcomes.

Key aspects include:

  • Competitive Inhibition: Laniquidar competes with other substrates for binding sites on P-glycoprotein.
  • Increased Drug Retention: Enhanced retention of chemotherapeutics leads to increased cytotoxicity against resistant cancer cell lines.
  • Impact on Pharmacokinetics: Studies indicate that co-administration with certain chemotherapeutics can significantly alter their pharmacokinetic profiles.
Physical and Chemical Properties Analysis

Laniquidar exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide, which aids in its formulation for pharmaceutical applications.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic use.
  • Melting Point and Boiling Point: Specific values are typically determined during characterization studies but are essential for understanding its behavior under various conditions.
Applications

Laniquidar has several scientific applications, particularly in oncology:

  • Cancer Treatment: Its primary application is as an adjunct therapy in cancer treatments to overcome multidrug resistance.
  • Research Tool: Used as a tracer in positron emission tomography studies to visualize P-glycoprotein activity in vivo.
  • Drug Development: Serves as a lead compound for developing new inhibitors targeting similar transporters involved in drug resistance.
Introduction to Laniquidar in Multidrug Resistance (MDR) Research

Historical Context of P-Glycoprotein (P-gp) Inhibitors in Oncology

P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the ABCB1 gene, is a major mediator of multidrug resistance (MDR) in cancer. Its overexpression in tumors reduces intracellular concentrations of chemotherapeutic agents, including anthracyclines, taxanes, and vinca alkaloids [1] [8]. First-generation P-gp inhibitors (e.g., verapamil, cyclosporine A) demonstrated in vitro efficacy but failed clinically due to significant toxicities at required inhibitory concentrations and pharmacokinetic interactions [1] [9]. For instance, verapamil doses needed for P-gp inhibition caused severe hypotension, while cyclosporine A exacerbated immunosuppression [1]. Second-generation inhibitors (e.g., dexverapamil, PSC-833) aimed to reduce toxicity but showed unpredictable drug-drug interactions due to cytochrome P450 (CYP3A4) inhibition, necessitating dose reductions of co-administered chemotherapeutics and diminishing efficacy [1] [5]. This highlighted the need for highly specific, non-toxic inhibitors.

Table 1: Generations of P-gp Inhibitors

GenerationExamplesKey Limitations
FirstVerapamil, Cyclosporine ADose-limiting toxicities; low therapeutic window
SecondPSC-833, ValspodarCYP3A4 inhibition; pharmacokinetic interactions
ThirdLaniquidar, TariquidarBioavailability challenges; clinical efficacy gaps

Laniquidar as a Third-Generation P-gp Inhibitor: Classification and Development Timeline

Laniquidar (R101933) is a synthetic benzazepine derivative developed as a highly specific third-generation P-gp inhibitor. Its chemical structure—methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylate (C₃₇H₃₆N₄O₃)—optimizes P-gp binding affinity while minimizing interactions with other transporters like MRP1 or BCRP [2] [4]. Third-generation inhibitors, including laniquidar, zosuquidar, and tariquidar, exhibit nanomolar-range potency (20–100 nM) and lack significant CYP3A4 inhibition, reducing pharmacokinetic interference [3] [7].

The development timeline of laniquidar includes:

  • Preclinical Studies (Late 1990s): Demonstrated high lipophilicity and specificity for P-gp, with conformational inhibition blocking ATP hydrolysis and substrate efflux [4] [9].
  • Phase I Trials (Early 2000s): Showed effective P-gp blockade at plasma concentrations >300 ng/mL without altering docetaxel pharmacokinetics [2] [3].
  • Phase II Trials (2001–2002): Investigated in metastatic breast cancer (EORTC trial 16001) combined with docetaxel or paclitaxel; results were unreported, and development was discontinued due to variable bioavailability and insufficient efficacy [4] [8].

Rationale for Investigating Laniquidar in Overcoming Chemoresistance

Laniquidar’s mechanism addresses key limitations of earlier P-gp inhibitors:

  • Selectivity: Unlike first-generation inhibitors, laniquidar does not inhibit MRP1, MRP2, or BCRP at therapeutic doses, minimizing off-target effects [2] [3].
  • Lack of Pharmacokinetic Interference: It does not inhibit CYP3A4, avoiding dose adjustments of co-administered taxanes or anthracyclines [2] [7].
  • Mechanistic Action: Laniquidar binds P-gp’s substrate pocket, inducing conformational changes that impair ATP hydrolysis and drug efflux. This increases intracellular accumulation of chemotherapeutics without competitive transport [4] [8].

Table 2: Laniquidar’s Properties vs. Other Third-Generation Inhibitors

PropertyLaniquidarTariquidarZosuquidar
Molecular TargetP-gp onlyP-gp/BCRPP-gp only
CYP3A4 InhibitionNoneNoneMinimal
Clinical StatusDiscontinuedPhase III trialsPhase III trials
Key AdvantageNo taxane PK alterationPotent dual inhibitionCNS penetration

Research highlights its potential in NRF2-high tumors, where oxidative stress protection mechanisms contribute to taxane resistance. Laniquidar’s P-gp inhibition may synergize with oxidative stress-inducing agents [7] [10]. However, variable oral bioavailability and inconsistent tumor P-gp expression in patient subgroups limited its clinical translation [4] [8]. Despite discontinuation, laniquidar remains a valuable tool for studying P-gp-specific inhibition paradigms and collateral sensitivity approaches [7] [10].

Properties

CAS Number

197509-46-9

Product Name

Laniquidar

IUPAC Name

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate

Molecular Formula

C37H36N4O3

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3

InChI Key

TULGGJGJQXESOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Solubility

Soluble in DMSO, not in water

Synonyms

11C-laniquidar
laniquidar
R 101933
R-101933
R101933

Canonical SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.